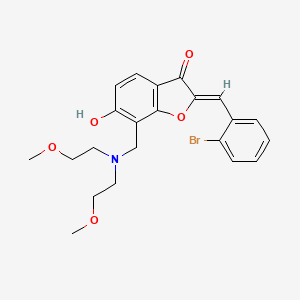

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

The compound "(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative with a 2-bromobenzylidene substituent at position 2 and a bis(2-methoxyethyl)aminomethyl group at position 5. Its structural complexity arises from the Z-configuration of the benzylidene double bond, the bromine atom at the ortho position of the benzylidene ring, and the hydroxy group at position 6. This compound shares a benzofuranone core with other derivatives studied for pharmacological activities, including anti-inflammatory and anticancer properties.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrNO5/c1-27-11-9-24(10-12-28-2)14-17-19(25)8-7-16-21(26)20(29-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,25H,9-12,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOMENJQLNHGMR-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves several key steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.

Attachment of the Bis(2-methoxyethyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with bis(2-methoxyethyl)amine.

Final Hydroxylation: The hydroxy group is introduced through a selective hydroxylation reaction, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, potentially leading to further functionalization.

Reduction: The bromobenzylidene moiety can be reduced to a benzyl group, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Benzyl derivatives.

Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

Biological Probes: Employed in the development of probes for studying biological systems.

Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Utilized in the synthesis of advanced materials with specific properties.

Chemical Sensors: Incorporated into sensors for detecting various chemical species.

Mechanism of Action

The mechanism by which (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Substituent Difference: Chlorine (Cl) replaces bromine (Br) at the benzylidene ring. Impact: The smaller atomic radius and lower polarizability of Cl vs. Reported Data: The chloro analogue (CAS 900275-73-2) is documented in chemical databases but lacks published pharmacological data.

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17) Core Difference: A benzodithiazine scaffold replaces the benzofuranone core. Functional Groups: The presence of a cyano group and sulfone moieties distinguishes its reactivity and solubility. Reported Data: Exhibits IR peaks at 2235 cm⁻¹ (C≡N) and 1160 cm⁻¹ (SO₂), with a melting point of 314–315 °C.

Functional Relevance: Demonstrated antioxidant properties via hydroxy groups, but lack the halogenated benzylidene or aminomethyl substituents seen in the target compound.

Comparative Analysis Table

Key Findings

- Halogen Effects : Bromine’s larger size and higher lipophilicity compared to chlorine may enhance membrane permeability in the target compound, though this remains untested.

- Aminomethyl Group: The bis(2-methoxyethyl)aminomethyl group likely improves solubility in polar solvents, a feature shared with its chloro analogue.

- Lack of Pharmacological Data: Unlike flavonoid glycosides (e.g., Isorhamnetin-3-O-glycoside), neither the bromo nor chloro benzofuranone derivatives have documented biological studies.

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Benzofuran moiety : Known for its role in various biological activities.

- Bromobenzylidene group : Imparts additional reactivity and potential biological interaction.

- Bis(2-methoxyethyl)amino group : Enhances solubility and may influence pharmacokinetics.

Anticancer Activity

Research indicates that compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activities of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Type |

|---|---|---|---|

| BNC105 | 0.5 | Tubulin polymerization inhibitor | MCF-7 (breast cancer) |

| CA4P | 0.3 | Vascular disrupting agent | Various solid tumors |

| (Z)-7-Bromo | TBD | TBD | TBD |

The mechanism of action for (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one likely involves:

- Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, it may disrupt microtubule dynamics, which is crucial for mitosis.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A recent study investigated the effects of a related benzofuran compound on human umbilical vein endothelial cells (HUVECs), assessing its selectivity against activated versus quiescent cells. The results indicated a significant selectivity ratio favoring activated cells, suggesting potential applications in targeting tumor vasculature.

Table 2: Selectivity Ratios in Endothelial Cell Studies

| Compound Name | IC50 Activated (µM) | IC50 Quiescent (µM) | Selectivity Ratio |

|---|---|---|---|

| Related Benzofuran | 0.8 | 5.0 | 6.25 |

| (Z)-7-Bromo | TBD | TBD | TBD |

Toxicity Profile

Preliminary toxicity assessments indicate that compounds with similar structures can exhibit harmful effects if ingested or upon skin contact. For example, some derivatives have been classified with warnings for acute toxicity and skin irritation:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.